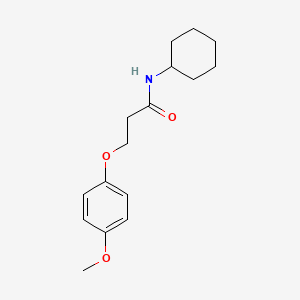

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide

Description

N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a propanamide backbone, and a 4-methoxyphenoxy substituent at the third carbon.

Properties

IUPAC Name |

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQRCJUPZSHCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259300 | |

| Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701252-30-4 | |

| Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701252-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-methoxyphenoxy)propanamide typically involves the reaction of cyclohexylamine with 3-(4-methoxyphenoxy)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of N-cyclohexyl-3-(4-hydroxyphenoxy)propanamide.

Reduction: Formation of N-cyclohexyl-3-(4-methoxyphenoxy)propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy group may play a crucial role in the binding affinity and specificity of the compound. The cyclohexyl group provides hydrophobic interactions, enhancing the stability of the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- 4-Methoxyphenoxy vs. However, the electron-rich methoxy group may enhance π-π stacking in receptor binding, similar to chlorophenyl analogs in antiviral compounds .

- Heterocyclic vs. Aromatic Substituents: Thienopyrimidinyl and quinolinyl derivatives (e.g., ) exhibit distinct bioactivity profiles, likely due to their planar, conjugated systems enabling kinase or enzyme interactions. The sulfanyl group in may facilitate covalent binding, unlike the non-reactive phenoxy group in the target compound.

Physicochemical Properties

- This is corroborated by the high molecular weight (365.5 g/mol) and moderate logP (3.5) of the thienopyrimidinyl analog .

- Solubility: The 4-methoxyphenoxy group may reduce crystallinity compared to halogenated analogs (e.g., N-(4-chlorophenyl)-benzamide ), as evidenced by the disordered cyclohexane solvate in crystallographic studies .

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-3-(4-methoxyphenoxy)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting 3-(4-methoxyphenoxy)propanoic acid with cyclohexylamine using coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen atmosphere .

- Functional group protection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products. Optimization focuses on temperature (0–60°C), solvent polarity, and catalyst selection to maximize yield (>70%) and minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., methoxy singlet at δ 3.7–3.8 ppm, cyclohexyl protons as multiplets at δ 1.0–2.0 ppm) .

- X-ray crystallography : Resolves 3D conformation; SHELX software refines diffraction data to determine bond angles, torsion angles, and hydrogen-bonding networks .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate structural ambiguities in this compound?

- Data collection : Single crystals are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–298 K.

- SHELX workflow :

SHELXD : Indexes reflections and solves phase problems via dual-space methods .

SHELXL : Refines atomic coordinates, anisotropic displacement parameters, and occupancy factors. The R-factor threshold (<0.05) ensures accuracy .

- Disorder modeling : For flexible groups (e.g., cyclohexyl), split-site occupancy refinement resolves positional ambiguities .

Q. What computational methods are used to study the compound’s binding mechanisms, such as immunoproteasome inhibition?

- Molecular Dynamics (MD) : Simulations (200–400 ns) analyze ligand-protein stability in explicit solvent (e.g., TIP3P water). Binding free energy (ΔG) is calculated via MM-PBSA/GBSA .

- Docking studies : AutoDock Vina or Glide predicts binding poses to the β1i subunit. Key interactions (e.g., hydrogen bonds with Lys33, hydrophobic contacts with Phe31) are validated against experimental Ki values .

- Metadynamics : Identifies metastable binding states and quantifies energy barriers for inhibitor dissociation .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?

- Data triangulation : Cross-validate NMR/X-ray results with computational predictions (e.g., DFT-calculated chemical shifts) .

- Dose-response assays : Re-evaluate IC50 values under standardized conditions (e.g., fixed ATP concentration in kinase assays) to control for experimental variability .

- Crystallographic redundancy : Compare multiple crystal forms (e.g., orthorhombic vs. monoclinic) to confirm conformational reproducibility .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Systematic substitution : Modify the methoxy group (e.g., replace with ethoxy, halogen) or cyclohexyl moiety (e.g., cyclopentyl, adamantyl) and assay activity .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at 4-methoxyphenoxy) using Schrödinger’s Phase or MOE .

- Free-Wilson analysis : Quantify contributions of substituents to bioactivity in regression models .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound (Example)

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/n | |

| Unit cell dimensions | a = 7.156 Å, b = 19.637 Å, c = 13.275 Å | |

| R-factor | 0.048 | |

| Hydrogen-bond network | N–H···O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.